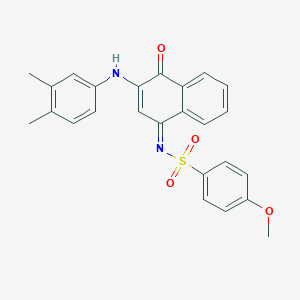
N-(3-(3,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(3,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide, commonly known as DASA-58, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases. In
Aplicaciones Científicas De Investigación
DASA-58 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, DASA-58 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In diabetes research, DASA-58 has been shown to improve glucose metabolism and insulin sensitivity in animal models. In neurodegenerative disorder research, DASA-58 has been shown to protect against oxidative stress and inflammation, which are key factors in the development of these diseases.
Mecanismo De Acción
The mechanism of action of DASA-58 involves the inhibition of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, DASA-58 disrupts these processes, leading to the inhibition of cancer cell growth, improved glucose metabolism and insulin sensitivity, and protection against oxidative stress and inflammation.
Biochemical and Physiological Effects:
DASA-58 has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, improved glucose metabolism and insulin sensitivity, and protection against oxidative stress and inflammation. In addition, DASA-58 has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DASA-58 in lab experiments is its specificity for CK2, which allows for the selective inhibition of this protein kinase. This specificity also reduces the potential for off-target effects, making DASA-58 a more reliable tool in lab experiments. However, one of the limitations of using DASA-58 is its relatively high cost, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of DASA-58, including the development of more potent and selective CK2 inhibitors, the investigation of the role of CK2 in various diseases, and the evaluation of DASA-58 in clinical trials. In addition, the use of DASA-58 in combination with other therapeutic agents may enhance its efficacy and broaden its potential applications. Overall, the study of DASA-58 has the potential to lead to the development of new and effective treatments for various diseases.
Conclusion:
DASA-58 is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. Its specificity for CK2, low toxicity, and good pharmacokinetic properties make it a promising candidate for further development as a therapeutic agent. The study of DASA-58 has the potential to lead to the development of new and effective treatments for various diseases.
Métodos De Síntesis
The synthesis of DASA-58 involves a multistep process that starts with the reaction of 3,4-dimethylaniline with 1,4-naphthoquinone to produce an intermediate compound. This intermediate compound is then reacted with 4-methoxybenzenesulfonyl chloride to produce the final product, DASA-58. The synthesis method has been optimized to produce high yields of pure DASA-58, making it suitable for large-scale production.
Propiedades
Fórmula molecular |
C25H22N2O4S |
|---|---|
Peso molecular |
446.5 g/mol |
Nombre IUPAC |
(NZ)-N-[3-(3,4-dimethylanilino)-4-oxonaphthalen-1-ylidene]-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C25H22N2O4S/c1-16-8-9-18(14-17(16)2)26-24-15-23(21-6-4-5-7-22(21)25(24)28)27-32(29,30)20-12-10-19(31-3)11-13-20/h4-15,26H,1-3H3/b27-23- |
Clave InChI |
QKJYNEKMXWUKDX-VYIQYICTSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)NC2=C/C(=N/S(=O)(=O)C3=CC=C(C=C3)OC)/C4=CC=CC=C4C2=O)C |
SMILES |
CC1=C(C=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4C2=O)C |
SMILES canónico |
CC1=C(C=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4C2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pentyl 2-methyl-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281239.png)
![Butyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281241.png)
![Butyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281244.png)
![Ethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281247.png)
![Ethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B281249.png)
![Ethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B281250.png)
![Ethyl 5-[(phenylsulfonyl)amino]-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B281251.png)
![Methyl 2-tert-butyl-5-{[(4-isopropylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281256.png)
![Methyl 2-tert-butyl-5-[(mesitylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281257.png)
![Methyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281259.png)
![Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B281260.png)

![2,4,5-trimethyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281262.png)
![Ethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281265.png)